molecular formula C29H35N5O6S B12364326 5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide

5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide

Cat. No.: B12364326
M. Wt: 581.7 g/mol
InChI Key: ICMWLGARAIHCPR-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxy group, and a pyrazole ring

Preparation Methods

The synthesis of 5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide involves multiple steps, including the formation of the pyrazole ring and the introduction of the cyclopropyl and methoxy groups. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to similar compounds, 5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide stands out due to its unique structure and properties Similar compounds may include other pyrazole derivatives or compounds with similar functional groups

Properties

Molecular Formula

C29H35N5O6S

Molecular Weight

581.7 g/mol

IUPAC Name

5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C29H35N5O6S/c1-32-25(17-24(31-32)21-11-12-21)28(35)30-18-23-5-4-6-26(27(23)39-2)40-19-20-7-9-22(10-8-20)29(36)33-13-15-34(16-14-33)41(3,37)38/h4-10,17,21H,11-16,18-19H2,1-3H3,(H,30,35)

InChI Key

ICMWLGARAIHCPR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)C(=O)NCC3=C(C(=CC=C3)OCC4=CC=C(C=C4)C(=O)N5CCN(CC5)S(=O)(=O)C)OC

Origin of Product

United States

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